1-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
1-Methyl-1H-imidazole-5-carboxylic acid is an organic compound with the molecular formula C5H6N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the reaction of 1-methylimidazole with carbon dioxide under specific conditions to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-Methyl-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s imidazole ring can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
1-Methylimidazole: A closely related compound with similar chemical properties but lacking the carboxylic acid group.
Imidazole-5-carboxylic acid: Another related compound with a carboxylic acid group but without the methyl substitution on the imidazole ring.
4-Methyl-5-imidazolecarboxaldehyde: A compound with a similar structure but containing an aldehyde group instead of a carboxylic acid group.
Uniqueness: 1-Methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDVTDUVXFSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378506 | |
Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41806-40-0 | |
Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of functionalizing 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position?
A1: Functionalization at the C-2 position of this compound allows for the introduction of various substituents. This is significant because it enables the synthesis of a diverse library of compounds with potentially different biological activities and physicochemical properties. By modifying the substituent at the C-2 position, researchers can explore structure-activity relationships and potentially identify compounds with improved potency, selectivity, or other desirable characteristics. [, ]
Q2: What are the key synthetic methods employed in the functionalization of this compound at the C-2 position?
A2: The research highlights two primary methods for functionalizing this compound at the C-2 position:
- Bromine-lithium exchange: This method utilizes t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a starting material. The bromine atom at the C-2 position is selectively replaced with lithium, generating a reactive intermediate that can be subsequently reacted with various electrophiles to introduce desired substituents. []
- Palladium-catalyzed coupling: This approach leverages palladium catalysts to facilitate the coupling of the C-2 position with a variety of coupling partners, including organoboron reagents (Suzuki-Miyaura coupling), organotin reagents (Stille coupling), and others. This method offers a versatile route for introducing diverse substituents with high efficiency and selectivity. []
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